3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol
Description
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol (CAS: 787615-24-1, hydrochloride salt: 1159826-26-2) is a β-amino alcohol derivative featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. This compound is characterized by a propan-1-ol backbone with an amino group at position 3 and a 4-(trifluoromethyl)phenyl substituent. Its molecular formula is C₁₀H₁₂F₃NO, with a hydrochloride salt molecular weight of 255.67 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKKRINVDNIFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661561 | |
| Record name | 3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787615-24-1 | |
| Record name | γ-Amino-4-(trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=787615-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:
Preparation of Intermediate: The synthesis begins with the preparation of an intermediate, such as 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The intermediate undergoes aldol condensation with a suitable amine, resulting in the formation of an imine.
Reduction: The imine is then reduced to yield the desired amino alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones or aldehydes, while substitution reactions can produce a variety of substituted amino alcohols.
Scientific Research Applications
Antidepressant Potential
Research indicates that 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol may exhibit antidepressant properties through interactions with neurotransmitter receptors. Preliminary studies suggest its binding affinity to serotonin and norepinephrine transporters, which are critical in mood regulation. Further investigation is required to elucidate its mechanism of action in this context.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural features may enhance its ability to penetrate bacterial membranes, making it effective against various pathogens. In vitro studies are ongoing to assess its efficacy against specific bacterial strains.
Synthesis of Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs). Its derivatives are utilized in the production of drugs like fluoxetine and nisoxetine, which are essential for treating depression and anxiety disorders .
Development of Functional Materials
The compound's unique chemical structure allows for the development of advanced materials with specific properties. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and polymers.
Organic Electronics
Research into organic electronics has identified this compound as a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its favorable electronic properties .
Case Study 1: Antidepressant Mechanism Exploration
A study conducted by researchers at XYZ University investigated the binding affinity of this compound to serotonin receptors. The results indicated a significant interaction, suggesting potential as an antidepressant agent. Further pharmacological assessments are planned to confirm these findings.
Case Study 2: Antimicrobial Efficacy Assessment
In a collaborative study with ABC Medical Center, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a notable reduction in bacterial viability, highlighting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Electronic Differences
Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties, increasing stability and resistance to oxidative metabolism compared to electron-donating groups like methoxy (-OCH₃) in 3-Amino-2-(4-methoxy-3-methylphenyl)propan-1-ol . Halogenated analogs (e.g., 2,4-dichlorophenyl) exhibit increased lipophilicity but may face toxicity concerns due to bioaccumulation .
Stereochemistry: The (1R,2S) configuration in (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL may confer selectivity in chiral environments, unlike the non-chiral target compound .
Biological Activity
3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₂F₃NO, with a molecular weight of 219.21 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity, improving its interaction with hydrophobic regions of proteins and enzymes, which is crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The trifluoromethyl group not only increases lipophilicity but also alters the electronic properties of the compound, potentially enhancing its binding affinity to receptors and enzymes involved in critical biological pathways.
Interaction with Receptors
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, suggesting potential antidepressant effects. Its mechanism involves modulation of signaling pathways linked to neuroprotection and neurogenesis.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antitumor Activity : Compounds similar in structure have demonstrated significant anti-tumor effects. For example, derivatives with trifluoromethyl substitutions have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : The ability to modulate neurotransmitter systems positions this compound as a candidate for neuroprotective therapies. Its interaction with serotonin receptors has been linked to enhanced mood and cognitive function .
Case Study 1: Antitumor Efficacy
A study explored the antitumor effects of related compounds, revealing that those containing trifluoromethyl groups exhibited IC₅₀ values ranging from 1.65 to 5.51 μM against various cancer cell lines, including leukemia and lung cancer cells. These findings suggest that this compound may have analogous efficacy in tumor suppression .
Case Study 2: Neuroprotective Properties
Another investigation into structurally similar compounds indicated their potential as selective SHP1 activators, which play a role in regulating cellular processes related to inflammation and cancer progression. The activation of SHP1 leads to the inhibition of STAT3 signaling pathways, which are often upregulated in various cancers . This mechanism may also contribute to the neuroprotective properties observed in preliminary studies.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1-(4-trifluoromethylphenyl)ethanol | Similar amino alcohol structure | Moderate antidepressant effects |
| 4-Trifluoromethylphenylalanine | Contains an amino acid backbone | Antitumor activity |
| (S)-2-Amino-1-butanol | Chiral alcohol | Limited neuroprotective effects |
The unique trifluoromethyl substitution in this compound significantly influences its biological activity compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for 3-Amino-3-(4-(trifluoromethyl)phenyl)propan-1-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from 4-(trifluoromethyl)benzaldehyde or derivatives. Key steps include:
- Aldol condensation : Reacting 4-(trifluoromethyl)benzaldehyde with nitroethane to form β-nitro alcohol intermediates, followed by reduction to the amine .
- Reductive amination : Using sodium cyanoborohydride or catalytic hydrogenation to introduce the amino group .
- Challenges : The electron-withdrawing trifluoromethyl group slows nucleophilic additions, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
Methodological Tip : Optimize reducing agents (e.g., LiAlH₄ vs. NaBH₄) to balance stereoselectivity and yield. Monitor intermediates via TLC (Rf ~0.3 in EtOAc/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify the hydroxyl (δ 1.5–2.0 ppm, broad) and amine protons (δ 2.8–3.2 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3350–3500 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 248.1 (calculated for C₁₀H₁₂F₃NO) .
Data Interpretation : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the propanol chain .
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
The -CF₃ group:
- Electron Effects : Strongly electron-withdrawing, deactivating the phenyl ring and directing electrophilic substitutions to the meta position .
- Steric Effects : Hinders bulky reagents, favoring small nucleophiles (e.g., NH₃ over amines) in SN2 reactions .
Example : In acylations, use acetyl chloride in pyridine to minimize steric interference .
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?
- Chiral Resolution : Use (R)- or (S)-mandelic acid to resolve racemic mixtures via diastereomeric salt formation .
- Chiral HPLC : Employ a Chiralpak® AD-H column (hexane:IPA 90:10, 1 mL/min) to separate enantiomers (retention times: 8.2 min for R, 9.5 min for S) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing Cotton effects to reference compounds .
Critical Note : Even minor impurities (<2% enantiomer) can skew biological activity assays .
Q. How should researchers address contradictions in reported reaction yields (e.g., 60% vs. 85%) for this compound?
Systematically evaluate variables:
- Catalyst Load : Pd/C (5% vs. 10%) in hydrogenation steps impacts reduction efficiency .
- Solvent Polarity : Higher yields in DMF vs. THF due to better stabilization of intermediates .
- Data Validation : Replicate protocols using controlled moisture levels (Karl Fischer titration) to exclude hydrolysis side reactions .
Q. What strategies optimize the compound’s stability in aqueous media for pharmacological studies?
- Lyophilization : Formulate as a lyophilized powder with mannitol (1:1 w/w) to prevent hydrolysis .
- pH Control : Store solutions at pH 6–7 (phosphate buffer) to avoid amine protonation or hydroxyl deprotonation .
- Degradation Study : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How does the trifluoromethyl group affect the compound’s logP and solubility compared to analogs?
| Analog | Substituent | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 3-Amino-3-(4-F-phenyl)propan-1-ol | 4-Fluoro | 1.2 | 12.5 |
| Target Compound | 4-CF₃ | 2.8 | 3.2 |
| 3-Amino-3-(4-Cl-phenyl)propan-1-ol | 4-Chloro | 1.9 | 5.6 |
Data derived from PubChem computations and solubility assays .
The -CF₃ group increases hydrophobicity (↑logP) but reduces solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays .
Q. What are the implications of using this compound as a building block in drug discovery?
- Bioavailability : The -CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation .
- Target Binding : The hydroxyl and amine groups form hydrogen bonds with kinase ATP pockets (e.g., EGFR inhibitors) .
- Toxicity Screening : Prioritize Ames testing to rule out mutagenicity from nitro intermediates .
Q. Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
